molecular formula C8H9N5 B1394269 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine CAS No. 1182736-00-0

1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No. B1394269
M. Wt: 175.19 g/mol
InChI Key: DSDURPNDVJVFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine is a compound that contains a pyridine and a triazole ring. The pyridine ring is a six-membered ring with five carbon atoms and one nitrogen atom, while the triazole ring is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound is part of a class of molecules that have been studied for their potential use in various applications, including as intermediates in pharmaceutical synthesis .

Scientific Research Applications

Catalysis and Synthesis

  • Complexes derived from 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine have been used as catalysts in Suzuki-Miyaura coupling and allylation reactions. These complexes are efficient in catalyzing the reaction due to their ability to bind in a tridentate mode, offering a homogenous pathway for these reactions (Singh et al., 2017).

Material Science and Corrosion Inhibition 2. In the field of material science, 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine derivatives have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds show effective inhibition capabilities, likely due to their strong interaction with the steel surface, and are studied using computational chemistry methods (Ma et al., 2017).

Antimicrobial and Antifungal Activities 3. Certain derivatives of 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine exhibit antimicrobial and antifungal properties. These compounds have been evaluated against various microbial strains, showing a range of biological activities that are of interest in pharmaceutical and bioactive compound research (Bayrak et al., 2009).

Fluorescence Sensing 4. The triazole derivatives, including 1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine, have been used in the development of fluorescence sensors. These sensors are particularly effective in the selective recognition of ions like Cu2+ and Co2+, forming stable stoichiometric complexes (Ye et al., 2012).

properties

IUPAC Name

1-(pyridin-4-ylmethyl)-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-8-11-6-13(12-8)5-7-1-3-10-4-2-7/h1-4,6H,5H2,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDURPNDVJVFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine
Reactant of Route 3
Reactant of Route 3
1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine
Reactant of Route 4
Reactant of Route 4
1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine
Reactant of Route 5
Reactant of Route 5
1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine
Reactant of Route 6
1-(pyridin-4-ylmethyl)-1H-1,2,4-triazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.